(1S,2S)-2-Isopropylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Isopropylcyclopropan-1-amine is a chiral amine compound characterized by its cyclopropane ring structure with an isopropyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Isopropylcyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. For instance, the reaction of an alkene with a diazo compound in the presence of a catalyst can form the cyclopropane ring . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Isopropylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2S)-2-Isopropylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which (1S,2S)-2-Isopropylcyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring structure imparts rigidity, which can influence the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Pseudoephedrine: A sympathomimetic amine used as a decongestant.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-propane-1,3-diol: A compound with potential pharmaceutical applications
Uniqueness
(1S,2S)-2-Isopropylcyclopropan-1-amine is unique due to its specific cyclopropane ring structure and the presence of an isopropyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H13N |
---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(1S,2S)-2-propan-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-4(2)5-3-6(5)7/h4-6H,3,7H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
PAKOTDFUHRYXRU-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H]1N |
Canonical SMILES |
CC(C)C1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.